4-Methyl-5-nonanol

Description

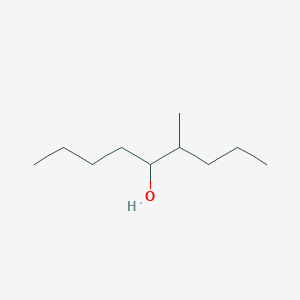

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylnonan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-8-10(11)9(3)7-5-2/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZNNOPVFZCHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889020 | |

| Record name | 4-Methyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154170-44-2 | |

| Record name | 4-Methyl-5-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154170-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154170442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-NONANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-nonanol (CAS 154170-44-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Methyl-5-nonanol (CAS 154170-44-2), a significant long-chain alcohol utilized primarily as a flavoring agent and a crucial component of the aggregation pheromone for the red palm weevil.

Physicochemical Properties

This compound is a branched-chain alcohol with the molecular formula C₁₀H₂₂O.[1][2][3][4][5][6][7] It typically presents as a colorless to pale yellow liquid.[8] The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 154170-44-2 | [1][2][3][4][5][6][9][10][11][12] |

| Molecular Formula | C₁₀H₂₂O | [1][2][3][4][5][7] |

| Molecular Weight | 158.28 g/mol | [2][3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 206.4 °C at 760 mmHg | [6][13] |

| Flash Point | 87.9 °C | [6][13] |

| Density | 0.824 g/cm³ | [5][6][13] |

| Refractive Index | 1.4340-1.4380 @ 20°C | [7] |

| Solubility | Very slightly soluble in water (0.24 g/L at 25°C) | [11] |

| LogP (o/w) | 2.97370 | [13] |

Spectroscopic Data

As of the latest publicly available data, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound with CAS number 154170-44-2 are not readily accessible in common scientific databases. While some resources offer predicted spectra, experimentally verified data remains elusive. Researchers requiring definitive spectroscopic characterization should consider generating this data de novo.

Synthesis of this compound

Two primary synthetic routes for this compound have been described in the literature. The first involves the Grignard reaction of n-butylmagnesium bromide with 2-methyl-1-pentanal, followed by purification. The second is a reduction of the corresponding ketone, 4-methyl-5-nonanone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from methodologies described in the scientific literature.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Dry diethyl ether or Tetrahydrofuran (THF)

-

n-Butyl bromide

-

2-Methyl-1-pentanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine to activate the magnesium.

-

Add a solution of n-butyl bromide in dry diethyl ether or THF dropwise to the magnesium suspension. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

-

Reaction with Aldehyde: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of 2-methyl-1-pentanal in dry diethyl ether or THF dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Application as a Pheromone for Red Palm Weevil (Rhynchophorus ferrugineus)

This compound is a key component of the aggregation pheromone of the red palm weevil, a major pest of palm trees. It is used in combination with 4-methyl-5-nonanone in pheromone-baited traps for monitoring and mass trapping of this pest.

Experimental Protocol: Field Trapping

Materials:

-

Pheromone lure containing this compound and 4-methyl-5-nonanone (typically in a 9:1 ratio).

-

Bucket traps (e.g., 5-liter plastic buckets).

-

Food bait (e.g., fresh-cut sugarcane, dates).

-

Water.

-

Surfactant (e.g., soap) or a thin layer of paraffinic oil.

-

Stakes or hangers for trap placement.

Procedure:

-

Trap Preparation: Add water and a surfactant to the bottom of the bucket trap to a depth of 5-7 cm. The surfactant reduces the surface tension, causing trapped weevils to drown. Alternatively, a thin layer of oil can be used.

-

Place the food bait inside the trap.

-

Lure Placement: Hang the pheromone lure inside the trap, positioned just above the water level.

-

Trap Deployment: Deploy the traps in the field, attaching them to palm trees or stakes at a height of 1-1.5 meters.

-

Monitoring: Check the traps regularly (e.g., weekly) to count and remove captured weevils. Replenish the food bait and water as needed.

-

Lure Replacement: Replace the pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).

Safety and Toxicology

The safety profile of this compound has been evaluated, and the compound is classified according to the Globally Harmonized System (GHS).

| Hazard Statement | Classification | Reference |

| H302 | Harmful if swallowed | [9] |

| H315 | Causes skin irritation | [2][9][14] |

| H319 | Causes serious eye irritation | [2][9][14] |

| H335 | May cause respiratory irritation | [9][14] |

Precautionary Statements: Users should handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] If swallowed, seek immediate medical attention.[9]

Conclusion

This compound is a well-characterized long-chain alcohol with significant applications in the flavor industry and as a vital tool in the management of the red palm weevil. While its physicochemical properties and synthesis are well-documented, a notable gap exists in the public availability of its experimental spectroscopic data. The provided protocols for its synthesis and application offer a solid foundation for researchers in the fields of chemical synthesis, entomology, and pest management. As with all chemical compounds, appropriate safety precautions should be strictly adhered to during its handling and use.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C10H22O | CID 3025865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CAS 154170-44-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 154170-44-2 | FM145397 | Biosynth [biosynth.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. This compound, 154170-44-2 [thegoodscentscompany.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound | 154170-44-2 [chemicalbook.com]

- 13. This compound | CAS#:154170-44-2 | Chemsrc [chemsrc.com]

- 14. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonan-5-ol is a secondary alcohol with the molecular formula C₁₀H₂₂O. It is a known insect pheromone, particularly as an aggregation pheromone for the sugarcane weevil (Metamasius hemipterus) and the red palm weevil (Rhynchophorus ferrugineus), making it a compound of interest in pest management research.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data. This information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of 4-methylnonan-5-ol are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [2][3] |

| Molecular Weight | 158.28 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 206.4 °C at 760 mmHg | [5] |

| Density | 0.824 g/cm³ | [5] |

| Refractive Index | 1.434 - 1.441 @ 20 °C | [4][6] |

| Flash Point | 85.56 °C (186.00 °F) (Closed Cup) | [6] |

| Vapor Pressure | 0.0561 mmHg at 25°C | [5] |

| Solubility | Insoluble in water |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 3.6 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Exact Mass | 158.167065 g/mol | [2][3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Synthesis of 4-Methylnonan-5-ol

A common method for the synthesis of 4-methylnonan-5-ol is the reduction of the corresponding ketone, 4-methyl-5-nonanone. This process involves the use of a reducing agent to convert the carbonyl group to a hydroxyl group.

Experimental Protocols

Synthesis of 4-Methylnonan-5-ol via Reduction of 4-Methyl-5-nonanone

This protocol is adapted from patent literature describing the synthesis of 4-methylnonan-5-ol.

Materials:

-

4-methyl-5-nonanone

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

25 wt% Sodium hydroxide (NaOH) solution

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-5-nonanone in ethanol.

-

In a separate beaker, prepare a solution of sodium borohydride in a mixture of ethanol, water, and a catalytic amount of 25 wt% sodium hydroxide solution.

-

Slowly add the sodium borohydride solution to the solution of 4-methyl-5-nonanone at room temperature with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylnonan-5-ol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Physical Property Determination

The following are general experimental protocols for determining the key physical properties of 4-methylnonan-5-ol.

Boiling Point Determination (Micro-method):

-

Place a small amount of the purified 4-methylnonan-5-ol into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and is also the temperature at which the liquid re-enters the capillary tube upon cooling.

Density Measurement:

-

Accurately weigh a clean and dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with 4-methylnonan-5-ol, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement:

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of 4-methylnonan-5-ol onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the scale.

Flash Point Determination (Closed-Cup Method):

-

Use a Pensky-Martens closed-cup tester.

-

Place the sample of 4-methylnonan-5-ol into the test cup.

-

Heat the sample at a slow, constant rate while stirring.

-

At specified temperature intervals, apply an ignition source to the opening in the cup cover.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of 4-methylnonan-5-ol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For a long-chain alcohol like 4-methylnonan-5-ol, a derivatization step to increase volatility, such as silylation, may be employed for improved chromatographic performance. The mass spectrum will show a molecular ion peak (or a peak corresponding to a fragment after loss of a small neutral molecule) and a characteristic fragmentation pattern that can be used for identification.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylnonan-5-ol will exhibit characteristic absorption bands for an alcohol. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration, indicative of intermolecular hydrogen bonding. A C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Key signals would include a broad singlet for the hydroxyl proton (-OH), a multiplet for the proton on the carbon bearing the hydroxyl group (-CH-OH), and various signals corresponding to the protons of the methyl and methylene groups in the alkyl chains.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment. The carbon attached to the hydroxyl group will appear in the downfield region typical for secondary alcohols.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 4-methylnonan-5-ol, along with experimental protocols for its synthesis and characterization. The provided data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important semiochemical. Accurate knowledge of these properties is fundamental for its effective application in research and development.

References

biological activity of 4-Methyl-5-nonanol

An In-depth Technical Guide on the Biological Activity of 4-Methyl-5-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ferrugineol, is a branched-chain secondary alcohol that functions as a potent aggregation pheromone for several economically significant coleopteran pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus) and the Sugarcane Weevil (Metamasius hemipterus).[1][2] This technical guide provides a comprehensive overview of the , focusing on its mechanism of action, synergistic interactions, and the experimental protocols used to evaluate its efficacy. This information is critical for researchers and professionals involved in the development of semiochemical-based pest management strategies.

Mechanism of Action: Olfactory Signal Transduction

The is initiated upon its detection by the olfactory system of susceptible weevil species. The process of olfactory signal transduction in insects is a complex cascade of events that converts a chemical signal into an electrical signal, ultimately leading to a behavioral response.[1][3][4]

At the molecular level, this compound interacts with specific odorant binding proteins (OBPs) located in the sensillum lymph of the insect's antennae.[5][6][7] These small, soluble proteins are responsible for capturing and transporting hydrophobic odorant molecules like this compound across the aqueous lymph to the olfactory receptors (ORs) housed on the dendritic membrane of olfactory sensory neurons (OSNs).[3][4] In the Red Palm Weevil, the antenna-specific OBP, RferOBP1768, has been identified as playing a crucial role in the binding and transport of this compound.[6][8] Silencing of the gene encoding for RferOBP1768 has been shown to significantly reduce the weevil's behavioral response to this pheromone.[6][8]

The binding of this compound to its cognate OR, which is a ligand-gated ion channel, triggers the opening of the channel and an influx of cations.[9][10] This influx depolarizes the OSN, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing.[1][4] The brain then integrates this information, leading to the characteristic aggregation behavior.[7]

Olfactory Signal Transduction Pathway

Figure 1. Generalized signaling pathway of this compound in insect olfaction.

Synergistic and Additive Effects

The is significantly enhanced when presented in combination with other semiochemicals.

-

4-Methyl-5-nonanone: This ketone is often found alongside this compound in the natural pheromone blend of the Red Palm Weevil.[2][11] A typical ratio of 9:1 (this compound : 4-Methyl-5-nonanone) is highly attractive to both sexes.[12] This synergistic interaction is crucial for maximizing trap captures in pest management programs.[13]

-

Host Plant Volatiles (Kairomones): Fermenting plant material, such as coconut, sugarcane, or dates, releases volatile compounds that act as kairomones, further increasing the attractiveness of the pheromone lure.[11][14][15] The addition of food baits to pheromone traps can increase weevil capture rates by several fold.[15]

Quantitative Bioactivity Data

The efficacy of this compound-baited traps is typically quantified by the number of weevils captured over a specific period. The following table summarizes representative data on trap catches for the Red Palm Weevil using different attractant combinations.

| Lure Composition | Release Rate (mg/day) | Mean Weevil Catch (weevils/trap/day) | Study Duration (days) |

| Synthetic ferrugineol (this compound) | 3-10 | Varies with season | - |

| Pheromone + Food Bait | 3-10 | Increased capture by 6.95 times vs. pheromone alone | - |

| Pheromone + Food Bait + Ethyl Acetate | 3-10 (pheromone) | Increased capture by 3.14 times vs. pheromone alone | - |

| Newly Synthesized Pheromone | 5-20 | 2.69 times more than commercial pheromone | - |

Data compiled from a study on Red Palm Weevil management in the United Arab Emirates.[15]

Experimental Protocols

The is primarily assessed through electrophysiological and behavioral assays.

Experimental Workflow for Bioactivity Assessment

References

- 1. slunik.slu.se [slunik.slu.se]

- 2. plantprotection.pl [plantprotection.pl]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. enlivenarchive.org [enlivenarchive.org]

- 5. This compound | 154170-44-2 | FM145397 | Biosynth [biosynth.com]

- 6. Silencing the Odorant Binding Protein RferOBP1768 Reduces the Strong Preference of Palm Weevil for the Major Aggregation Pheromone Compound Ferrugineol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Silencing the Odorant Binding Protein RferOBP1768 Reduces the Strong Preference of Palm Weevil for the Major Aggregation Pheromone Compound Ferrugineol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jeb.co.in [jeb.co.in]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

4-Methyl-5-nonanol: A Technical Guide to its Role as a Semiochemical in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nonanol is a significant semiochemical, primarily functioning as a male-produced aggregation pheromone in several economically important coleopteran pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus). This technical guide provides an in-depth overview of its role in insect communication, its application in pest management, and detailed experimental protocols for its study. Quantitative data from various studies are summarized, and key experimental workflows and signaling pathways are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in chemical ecology, entomology, and pest management.

Introduction

Chemical communication is a cornerstone of insect behavior, governing interactions related to mating, aggregation, and foraging. Semiochemicals, the information-carrying chemicals, are classified based on the ecological context of the interaction. This compound is a branched-chain secondary alcohol that has been identified as a potent aggregation pheromone for several species of weevils.[1][2] It facilitates the mass congregation of both sexes, leading to coordinated host plant attack and mating.[1][3] Its synthetic counterpart, often referred to as ferrugineol, is a critical component in integrated pest management (IPM) programs for the Red Palm Weevil, a devastating pest of palm trees worldwide.[1][3] This guide delves into the chemical properties, biological activity, and practical applications of this compound as an insect semiochemical.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 154170-44-2 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Density | 0.824 g/cm³ |

Biological Activity and Data Presentation

This compound is the major component of the aggregation pheromone of Rhynchophorus ferrugineus.[3][4] Its activity is significantly synergized by the presence of 4-methyl-5-nonanone, typically in a 9:1 ratio.[4][5] This blend is highly attractive to both male and female weevils.[1] The following tables summarize quantitative data from field trapping studies.

Table 1: Efficacy of this compound Baited Traps for Rhynchophorus ferrugineus

| Lure Composition | Release Rate (mg/day) | Mean Weevil Catch (weevils/trap/day) | Sex Ratio (Male:Female) | Study Duration (days) | Reference |

| Synthetic ferrugineol (this compound) | 0.38 ± 0.08 | 0.23 ± 0.04 | 1:1.09 | 60 | [6] |

| Control (empty capillaries) | N/A | 0.00 | N/A | 60 | [6] |

| Ferrugineol + Coconut bark steam distillate | Not specified | 0.25 ± 0.12 | Not specified | Not specified | [6] |

| Ferrolure+ (9:1 ratio) | 3-10 | Not specified | Female-biased | Not specified | [7] |

| Ferrugineol | 3.0 | Numerically higher than lower doses | Not specified | Not specified | [8] |

Table 2: Synergistic Effects of Kairomones and Other Additives with Aggregation Pheromone

| Lure Composition | Mean Weevil Catch (weevils/trap/day) | Comments | Reference |

| Ferrugineol + n-pentanol | 0.85 | Significantly higher catch than ferrugineol alone. | [1] |

| Ferrolure+ (9:1 ratio) + food bait (e.g., dates, sugarcane) | Varies with season (higher in warmer months) | Food bait enhances the attraction of the pheromone lure. | [1] |

| Pheromone + Pineapple bait + Ethyl acetate | Highest capture rate | Pineapple bait was a highly effective kairomone. | [9] |

| Pheromone + Food bait + Ethyl acetate | 3.14 times higher than pheromone alone | Combination significantly improves capture rates. | [10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Grignard reaction.[11][12]

Objective: To synthesize this compound.

Materials:

-

2-Methyl-1-pentanol

-

Pyridinium chlorochromate (PCC)

-

n-Butylmagnesium bromide (Grignard reagent)

-

Dry ether

-

Saturated NH₄Cl solution

-

Silica gel for column chromatography

-

Hexane

-

Ether

Procedure:

-

Oxidation of 2-Methyl-1-pentanol: Oxidize 2-methyl-1-pentanol using pyridinium chlorochromate in an appropriate solvent to yield 2-methyl-1-pentanal.

-

Grignard Reaction: a. Prepare the Grignard reagent, n-butylmagnesium bromide, in dry ether. b. Add a solution of 2-methyl-1-pentanal in dry ether dropwise to the Grignard reagent. c. Reflux the reaction mixture. d. Quench the reaction by adding a saturated solution of ammonium chloride.

-

Extraction and Purification: a. Extract the product with ether. b. Dry the combined ether extracts over anhydrous magnesium sulfate. c. Concentrate the solution and purify the crude product by flash chromatography on silica gel using a hexane/ether mixture as the eluent to obtain this compound.

Field Trapping Protocol for Rhynchophorus ferrugineus

Objective: To monitor or mass trap Red Palm Weevil populations.

Materials:

-

Pheromone lures containing a 9:1 ratio of this compound and 4-methyl-5-nonanone.

-

Food bait (e.g., fresh-cut sugarcane, dates, pineapple).[1][9]

-

Bucket traps (e.g., 5-liter plastic buckets) with entry windows.

-

Water and a surfactant (e.g., soap) or insecticide.

-

Stakes or hangers for trap placement.

Procedure:

-

Trap Preparation: a. Create four equidistant windows (e.g., 1.5 x 5 cm) at the top of the bucket.[7] b. Add water mixed with a surfactant or a small amount of insecticide to the bottom of the bucket to retain and kill captured weevils. c. Place the food bait inside the trap.

-

Lure Placement: Hang the pheromone lure inside the trap, typically from the lid, just above the water level.

-

Trap Deployment: a. Deploy traps in the field, attached to palm trees or on stakes at a height of 1-2 meters.[8] b. Place traps in the shade to increase pheromone longevity.[13] c. Space traps according to the management objective (e.g., 1-3 traps per hectare for mass trapping).[13]

-

Monitoring and Maintenance: a. Check traps regularly (e.g., weekly) to count and remove captured weevils. b. Replenish bait and water as needed. c. Replace pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).[1]

Electroantennography (EAG) Protocol

Objective: To measure the olfactory response of an insect's antenna to this compound.

Materials:

-

Live insect (R. ferrugineus).

-

Micromanipulators.

-

Glass capillary electrodes filled with saline solution (e.g., Ringer's solution).

-

Ag/AgCl wires.

-

High-impedance DC amplifier.

-

Data acquisition system.

-

Charcoal-filtered and humidified air delivery system.

-

Odor cartridges with test compounds (this compound, 4-methyl-5-nonanone) dissolved in a solvent (e.g., hexane).

Procedure:

-

Antenna Preparation: Immobilize the insect and carefully excise an antenna.

-

Mounting: Mount the antenna between the two glass capillary electrodes. The recording electrode is placed at the distal end, and the reference electrode is at the base.[1]

-

Airflow: Continuously pass a stream of clean, humidified air over the antenna.

-

Odor Stimulation: Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge.

-

Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using the data acquisition system.[1]

-

Recovery and Repetition: Allow sufficient time between stimuli for the antenna to recover. Test a range of concentrations to establish a dose-response curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pheromone Analysis

Objective: To identify and quantify this compound in samples (e.g., lure extracts, insect headspace).

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

(5%-Phenyl)-methylpolysiloxane nonpolar capillary column (e.g., HP-5ms).[14]

-

Helium as carrier gas.

-

Sample vials.

-

Internal standard (e.g., a secondary alcohol acetate).[4]

Procedure:

-

Sample Preparation: a. For lure analysis, extract the lure with a suitable solvent like hexane. b. For headspace analysis, use solid-phase microextraction (SPME) or air entrainment with a sorbent tube. c. Add a known amount of an internal standard.

-

GC-MS Analysis: a. Injection: Inject the sample into the GC. b. GC Separation: Use a suitable temperature program. For example, an initial oven temperature of 60°C for 2 minutes, then ramped at 20°C/min to 130°C.[4] The carrier gas flow rate should be constant (e.g., 1 mL/min).[14] c. MS Detection: Operate the mass spectrometer in electron impact (EI) mode (e.g., 70 eV).[14] Set the scan range to acquire mass spectra of the eluting compounds.

-

Data Analysis: a. Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. b. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Biosynthesis and Olfactory Signaling

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Rhynchophorus species is not well-documented in the available literature. However, it is known that many insect pheromones, particularly branched-chain alcohols, are derived from fatty acid metabolism or amino acid catabolism. Further research is required to elucidate the specific enzymatic steps involved in the biosynthesis of this compound in weevils.

Olfactory Signaling Pathway

The perception of this compound in insects follows a general olfactory signaling pathway.[15] Odorant molecules enter the sensillum lymph through pores in the cuticle and are transported to the olfactory receptors by odorant-binding proteins (OBPs).[15] The binding of the odorant to a specific odorant receptor (OR) on the dendrite of an olfactory receptor neuron (ORN) triggers a signaling cascade. Insect ORs form a heteromeric complex with a highly conserved co-receptor (Orco).[16][17] This complex functions as a ligand-gated ion channel, and its activation leads to the depolarization of the neuron and the generation of an action potential.[16][18] This signal is then transmitted to the antennal lobe of the insect's brain for processing.[14]

Visualizations

Caption: Experimental workflow for this compound research.

Caption: Generalized insect olfactory signaling pathway.

Conclusion

This compound is a well-established and potent semiochemical with significant implications for the management of coleopteran pests, particularly the Red Palm Weevil. Its synergistic action with 4-methyl-5-nonanone and kairomones from host plants provides a powerful tool for monitoring and mass trapping. The detailed protocols provided in this guide offer a standardized approach for researchers in this field. While the synthetic and analytical methodologies are well-defined, further research into the biosynthetic pathways and the specific molecular interactions at the receptor level will deepen our understanding of this crucial semiochemical and may lead to the development of even more effective and targeted pest management strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jeb.co.in [jeb.co.in]

- 6. scispace.com [scispace.com]

- 7. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Attractant Combinations for the Management of Red Palm Weevils (Rhynchophorus ferrugineus) in the United Arab Emirates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faunajournal.com [faunajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. bioone.org [bioone.org]

- 14. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular determinants of odorant receptor function in insects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of the 4-Methylnonan-5-ol Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonan-5-ol is a significant semiochemical, acting as a male-produced aggregation pheromone for several species of palm weevils. This technical guide synthesizes the current understanding of the natural sources of this pheromone, offering insights into its biological origins, hypothetical biosynthetic pathways, and the methodologies employed for its study. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and pest management, as well as professionals in drug development exploring novel pest control strategies.

Natural Sources of 4-Methylnonan-5-ol

The primary natural sources of 4-methylnonan-5-ol are male weevils belonging to the family Curculionidae, specifically within the genera Rhynchophorus and Dynamis. This pheromone plays a crucial role in the chemical communication of these species, facilitating mass gatherings for mating and host plant colonization. The rostrum, or snout-like projection, of the male weevil has been identified as the site of pheromone emission.

While 4-methylnonan-5-ol is the major component of the aggregation pheromone in many of these species, it is often accompanied by its corresponding ketone, 4-methylnonan-5-one (ferrugineone). The ratio of these two compounds can vary among species.

Table 1: Weevil Species Known to Produce 4-Methylnonan-5-ol

| Family | Genus | Species | Common Name | Pheromone Component(s) |

| Curculionidae | Rhynchophorus | ferrugineus | Red Palm Weevil | 4-methylnonan-5-ol and 4-methylnonan-5-one |

| Curculionidae | Rhynchophorus | vulneratus | Asiatic Palm Weevil | 4-methylnonan-5-ol |

| Curculionidae | Rhynchophorus | bilineatus | - | 4-methylnonan-5-ol |

| Curculionidae | Metamasius | hemipterus | Sugarcane Weevil | 4-methylnonan-5-ol |

| Curculionidae | Dynamis | borassi | - | 4-methylnonan-5-ol |

Biosynthesis of 4-Methylnonan-5-ol: A Hypothetical Pathway

The precise biosynthetic pathway of 4-methylnonan-5-ol in weevils has not been experimentally elucidated to date. However, based on the general principles of insect pheromone biosynthesis, which often involves modifications of fatty acid or amino acid metabolism, a hypothetical pathway can be proposed. It is likely that the carbon skeleton of 4-methylnonan-5-ol is derived from primary metabolism and assembled through a series of enzymatic reactions.

The branched nature of the molecule suggests a potential origin from the metabolism of branched-chain amino acids (valine, leucine, or isoleucine) which can serve as starter units for fatty acid synthesis, or through the incorporation of a methyl group from S-adenosyl methionine (SAM) onto a fatty acid precursor.

Below is a conceptual diagram illustrating a possible biosynthetic route.

Experimental Protocols for Pheromone Analysis

The identification and quantification of 4-methylnonan-5-ol from its natural sources typically involve the collection of volatile compounds followed by sophisticated analytical techniques.

Pheromone Collection: Headspace Volatiles

Objective: To collect the volatile compounds released by live male weevils.

Methodology: Solid Phase Microextraction (SPME)

-

Insect Preparation: Male weevils are placed in a clean, airtight glass chamber. The number of insects and the volume of the chamber should be optimized to ensure a detectable concentration of the pheromone.

-

SPME Fiber Selection: A fused silica fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is used. The choice of fiber coating depends on the polarity and volatility of the target analyte.

-

Headspace Sampling: The SPME fiber is exposed to the headspace of the chamber containing the weevils for a predetermined period (e.g., 1-24 hours). The sampling time should be optimized to achieve sufficient adsorption without reaching saturation.

-

Sample Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption of the collected analytes.

Pheromone Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the collected volatile sample.

Methodology:

-

Gas Chromatography:

-

Injector: The SPME fiber is desorbed in a hot injector (e.g., 250 °C).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5) is typically used for separation.

-

Oven Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is commonly used to fragment the eluting compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

-

Identification: The mass spectrum of the unknown compound is compared with a library of known spectra (e.g., NIST, Wiley) and with the spectrum of a synthetic standard of 4-methylnonan-5-ol.

-

Quantification: For quantitative analysis, an internal standard is added to the sample before extraction. The peak area of the target compound is compared to the peak area of the internal standard to determine its concentration.

Derivatization for Improved Analysis (Optional)

Objective: To improve the chromatographic properties and mass spectral characteristics of 4-methylnonan-5-ol.

Methodology:

Alcohols can sometimes exhibit poor peak shape and tailing in GC analysis. Derivatization converts the hydroxyl group into a less polar and more volatile functional group.

-

Reagent Selection: Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert alcohols to their trimethylsilyl (TMS) ethers.

-

Reaction: The collected pheromone extract is reacted with the derivatizing agent, often with gentle heating, to ensure complete conversion.

-

Analysis: The derivatized sample is then analyzed by GC-MS. The TMS derivative of 4-methylnonan-5-ol will have a different retention time and a characteristic mass spectrum that can be used for identification and quantification.

Quantitative Data on Pheromone Production

There is a notable lack of published data on the natural emission rates of 4-methylnonan-5-ol from individual weevils. The majority of quantitative data available in the literature pertains to the release rates of synthetic pheromone lures used in field trapping studies. These studies aim to optimize the attractiveness of the lures for pest management purposes.

Table 2: Release Rates of Synthetic 4-Methylnonan-5-ol from Lures in Field Studies

| Weevil Species | Lure Release Rate (mg/day) | Location |

| Rhynchophorus ferrugineus | 3 - 10 | Various |

| Rhynchophorus ferrugineus | ~3 | Various |

| Rhynchophorus ferrugineus | 0.38 ± 0.08 | Sri Lanka |

| Dynamis borassi | ~3 | Colombia |

Note: These values are for synthetic lures and do not represent the natural emission rates of the insects.

Conclusion and Future Directions

4-Methylnonan-5-ol is a key aggregation pheromone naturally produced by several species of economically important palm weevils. While its role in chemical communication is well-established, significant knowledge gaps remain, particularly concerning its biosynthesis. Future research should focus on elucidating the enzymatic pathways and precursor molecules involved in the production of this branched-chain alcohol. The use of modern transcriptomic and metabolomic approaches on the pheromone-producing glands of these weevils could provide valuable insights.

Furthermore, the development and standardization of protocols for the quantification of natural pheromone emission rates are crucial for a better understanding of the chemical ecology of these pests. This knowledge will not only advance our fundamental understanding of insect communication but also aid in the development of more effective and sustainable pest management strategies. The logical relationship between the known aspects and the areas requiring further research is depicted below.

Unveiling the Chemical Signal: A Technical Guide to the Discovery and Significance of 4-Methyl-5-nonanol in Rhynchophorus ferrugineus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and analysis of 4-methyl-5-nonanol, also known as ferrugineol, the primary aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus. This document provides a comprehensive overview of the experimental protocols employed in its identification, quantitative data on its efficacy, and an examination of the olfactory signaling pathway involved in its detection.

Introduction: The Scent of a Pest

The red palm weevil, Rhynchophorus ferrugineus, is a devastating invasive pest of palm trees, causing significant economic losses worldwide. The cryptic nature of its larval stage makes early detection and control challenging. A pivotal breakthrough in the management of this pest came with the identification of its male-produced aggregation pheromone, which attracts both males and females to a common site for mating and feeding. The major component of this pheromone was identified as this compound (ferrugineol), often found in conjunction with a minor component, 4-methyl-5-nonanone.[1] This discovery has paved the way for the development of powerful monitoring and mass-trapping tools, forming a cornerstone of integrated pest management (IPM) strategies for this invasive species.

The Discovery of this compound: A Methodological Deep Dive

The groundbreaking identification of this compound as the primary aggregation pheromone of R. ferrugineus was first reported by Hallett et al. in 1993. The experimental approach involved a combination of volatile collection, gas chromatography-electroantennographic detection (GC-EAD), and gas chromatography-mass spectrometry (GC-MS) to isolate and identify the biologically active compound.

Experimental Protocols

2.1.1. Collection of Weevil Volatiles

-

Insect Rearing and Separation: Male and female weevils are separated to ensure the collection of sex-specific volatiles.

-

Aeration System: Live weevils are placed in a clean, enclosed chamber, typically made of glass. A purified and humidified airstream is passed over the insects.

-

Volatile Trapping: The effluent air, now carrying any volatile compounds released by the weevils, is passed through an adsorbent trap. Common adsorbents include Porapak Q, Tenax, or activated charcoal. This trap captures and concentrates the volatile organic compounds (VOCs).

-

Elution: The trapped volatiles are then eluted from the adsorbent using a high-purity solvent, such as hexane or dichloromethane, to create a concentrated extract for analysis.

2.1.2. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. This allows for the identification of which specific compounds in a complex mixture elicit an olfactory response.

-

Gas Chromatography: The volatile extract is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Column Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two paths. One path leads to a conventional GC detector (e.g., a Flame Ionization Detector or FID), which produces a chromatogram showing all the separated compounds. The other path is directed over an excised antenna of a R. ferrugineus beetle.

-

Electroantennography: The antenna is mounted between two electrodes, and the electrical potential across the antenna is measured. When an electrophysiologically active compound (i.e., a compound the antenna can "smell") passes over the antenna, it causes a depolarization of the olfactory receptor neurons, resulting in a measurable change in the electrical potential. This is recorded as an EAD signal.

-

Data Analysis: By simultaneously recording the FID and EAD signals, researchers can pinpoint which specific peaks on the chromatogram are responsible for the antennal response.

2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Once a biologically active compound is identified via GC-EAD, GC-MS is used to determine its chemical structure.

-

Gas Chromatography: Similar to GC-EAD, the volatile extract is separated by gas chromatography.

-

Mass Spectrometry: As each compound elutes from the GC column, it enters a mass spectrometer. Here, the molecules are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, producing a unique mass spectrum for each compound.

-

Structure Elucidation: By analyzing the fragmentation pattern in the mass spectrum, and by comparing it to libraries of known spectra, the chemical structure of the unknown compound can be determined. In the case of the R. ferrugineus pheromone, this analysis revealed the structure of this compound.

2.1.4. Synthesis and Field Bioassays

Following the identification of this compound, the compound was chemically synthesized to confirm its biological activity. Field trials are the ultimate test of a putative pheromone.

-

Trap Design: Typically, bucket traps are used, often containing a small amount of water with a surfactant to drown the captured weevils.

-

Lure Preparation: The synthetic pheromone is loaded into a slow-release dispenser to ensure a consistent release rate over an extended period.

-

Field Deployment: Traps baited with the synthetic pheromone are deployed in palm plantations, alongside control traps (without the pheromone). The number of weevils captured in each trap is recorded over time.

-

Confirmation of Activity: A significantly higher number of weevils captured in the pheromone-baited traps compared to the control traps confirms the identity and attractiveness of the compound as an aggregation pheromone.

Quantitative Data on this compound

The discovery of this compound has led to extensive research on its practical application in pest management. The following tables summarize key quantitative data from various studies on the efficacy of synthetic ferrugineol lures.

Table 1: Efficacy of this compound in Field Trapping of Rhynchophorus ferrugineus

| Lure Composition | Release Rate (mg/day) | Mean Weevil Catch (weevils/trap/day) | Location/Reference |

| Synthetic ferrugineol | 0.38 ± 0.08 | 0.23 ± 0.04 | Sri Lanka[1] |

| Control (no lure) | N/A | 0.00 | Sri Lanka[1] |

| Ferrugineol + Coconut bark steam distillate | Not specified | 0.25 ± 0.12 | Sri Lanka[1] |

| Ferrugineol | 3.0 | Numerically superior to lower doses | Not specified[2] |

| Nano gel pheromone | Not specified | 4.26 ± 3.56 | Egypt[3] |

| Normal pheromone (control) | Not specified | 2.69 ± 2.46 | Egypt[3] |

Table 2: Influence of Lure Composition on Trap Captures

| Lure Composition | Total Weevils Captured | Male:Female Ratio | Reference |

| Ferrolure+® (9:1 this compound:4-methyl-5-nonanone) with pineapple waste | Maximized attraction | Not specified | [4] |

| Pheromone traps with food baits | Significantly higher captures than pheromone alone | Female dominant | [5] |

| Nano gel pheromone | 55.33 (2018), 46.33 (2019) | 1:1.43 (2018), 1:1.94 (2019) | [3] |

| Normal pheromone | 35.00 (2018), 32.00 (2019) | Not specified | [3] |

Note: Direct comparisons between studies should be made with caution due to variations in trap design, environmental conditions, and weevil population densities.

Olfactory Signaling Pathway

The detection of this compound by R. ferrugineus is a complex process that begins at the antenna and culminates in a behavioral response. The following is a generalized model of the insect olfactory signaling pathway.

-

Pheromone Binding: Molecules of this compound enter the pores of the olfactory sensilla on the weevil's antenna.

-

Transport: Inside the sensillum lymph, the hydrophobic pheromone molecules are bound and solubilized by Odorant Binding Proteins (OBPs).

-

Receptor Activation: The OBP-pheromone complex transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN). Here, the pheromone binds to a specific Olfactory Receptor (OR) protein.

-

Signal Transduction: The binding of the pheromone to the OR, which is complexed with a co-receptor (Orco), opens an ion channel. This leads to a depolarization of the ORN membrane, generating an electrical signal.

-

Signal Transmission: This electrical signal, in the form of action potentials, travels down the axon of the ORN to the antennal lobe of the weevil's brain.

-

Neural Processing: In the antennal lobe, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, such as the mushroom bodies.

-

Behavioral Response: The processing of this olfactory information in the brain ultimately leads to a behavioral response, such as upwind flight towards the pheromone source, resulting in aggregation.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the key experimental workflow for pheromone identification and the generalized olfactory signaling pathway.

Conclusion and Future Directions

The discovery of this compound as the aggregation pheromone of Rhynchophorus ferrugineus stands as a landmark achievement in chemical ecology and has provided a critical tool for the management of this invasive pest. The methodologies employed, from volatile collection to GC-EAD and GC-MS analysis, represent a classic and effective approach for pheromone identification. The extensive quantitative data from subsequent field studies have validated the efficacy of synthetic ferrugineol in trapping programs.

Future research in this area could focus on several key aspects. A deeper understanding of the biosynthesis of this compound within the weevil could reveal novel targets for control. Further elucidation of the specific olfactory receptors involved in its detection may lead to the development of more potent attractants or even repellents. Additionally, optimizing lure formulations and trap designs based on a more nuanced understanding of weevil behavior and olfactory physiology will continue to enhance the effectiveness of pheromone-based control strategies. For drug development professionals, the highly specific nature of the pheromone-receptor interaction in insects offers a model for designing targeted and environmentally benign pest control agents.

References

Spectroscopic Characterization of 4-methylnonan-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 4-methylnonan-5-ol. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-methylnonan-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | H-5 (CH-OH) |

| ~1.2 - 1.6 | m | 13H | CH₂, CH |

| ~0.9 | t | 6H | CH₃ (C-1, C-9) |

| ~0.85 | d | 3H | CH₃ (C-4 methyl) |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (ppm) | Carbon Assignment |

| ~75 | C-5 (CH-OH) |

| ~45 | C-4 (CH-CH₃) |

| ~35 | C-6 |

| ~30 | C-3 |

| ~28 | C-7 |

| ~23 | C-2 |

| ~22 | C-8 |

| ~14 | C-1, C-9 |

| ~12 | C-4 methyl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch |

| ~2960, 2930, 2870 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1070 | Strong | C-O stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [2]

| m/z | Relative Intensity (%) | Assignment |

| 158 | <5 | [M]⁺ (Molecular Ion) |

| 140 | ~10 | [M-H₂O]⁺ |

| 115 | ~25 | [M-C₃H₇]⁺ |

| 87 | ~100 | [C₅H₁₁O]⁺ (α-cleavage) |

| 73 | ~80 | [C₄H₉O]⁺ (α-cleavage) |

| 57 | ~60 | [C₄H₉]⁺ |

| 43 | ~70 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-methylnonan-5-ol (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. The spectra were recorded on a 400 MHz spectrometer. The ¹H NMR spectrum was referenced to the residual CHCl₃ signal at 7.26 ppm. The ¹³C NMR spectrum was referenced to the CDCl₃ solvent signal at 77.16 ppm. For the ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For the ¹³C NMR, 1024 scans were acquired with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat 4-methylnonan-5-ol was placed between two sodium chloride plates to create a thin liquid film. The spectrum was recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 4-methylnonan-5-ol in dichloromethane was injected into the GC. The GC was equipped with a 30 m x 0.25 mm nonpolar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min. The mass spectrometer was operated in EI mode at 70 eV, scanning over a mass range of m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methylnonan-5-ol.

Caption: Workflow of Spectroscopic Analysis.

References

The Role of 4-Methyl-5-nonanol in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nonanol, a branched-chain secondary alcohol, serves as a critical component of the aggregation pheromone for several economically significant weevil species, most notably the Red Palm Weevil (Rhynchophorus ferrugineus). This technical guide provides an in-depth analysis of the function of this compound in insect communication, detailing its role in aggregation, its detection by the insect olfactory system, and its application in pest management strategies. The document summarizes key quantitative data from field and laboratory studies, outlines detailed experimental protocols for its evaluation, and presents visual diagrams of the underlying biological pathways and experimental workflows.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, foraging, and aggregation. Semiochemicals, the information-carrying chemicals, are central to this communication. Pheromones, a class of semiochemicals, mediate intraspecific communication. This compound is a well-documented male-produced aggregation pheromone in several species of the family Curculionidae.[1] It plays a crucial role in inducing the aggregation of both male and female weevils at a food source, leading to mass attacks on host plants.[1][2] Understanding the function and detection of this compound is paramount for developing effective and environmentally benign pest management strategies.

Function of this compound in Insect Communication

The primary function of this compound in insect communication is as an aggregation pheromone .[1][2] In species such as the Red Palm Weevil (Rhynchophorus ferrugineus), males release this pheromone to attract conspecifics of both sexes to a suitable host palm.[1] This aggregation behavior is often a prerequisite for successful host colonization and reproduction.

The behavioral response to this compound is significantly enhanced by the presence of other chemical cues. It acts synergistically with 4-methyl-5-nonanone , another component of the male-produced pheromone blend, and with kairomones , which are volatile compounds released from the host plant.[2][3] This synergy ensures that the aggregation occurs at a location with abundant food resources. The natural stereoisomer, (4S,5S)-4-methyl-5-nonanol, is the most biologically active form.[1]

Quantitative Data on the Efficacy of this compound

Table 1: Field Trapping Efficacy of this compound for Rhynchophorus ferrugineus

| Lure Composition | Release Rate (mg/day) | Mean Weevil Catch (weevils/trap/day) | Sex Ratio (M:F) | Study Duration (days) | Reference |

| Synthetic ferrugineol (this compound) | 0.38 ± 0.08 | 0.23 ± 0.04 | 1:1.09 | 60 | [2] |

| Control (empty capillaries) | N/A | 0.00 | N/A | 60 | [2] |

| Ferrugineol + Coconut bark steam distillate | Not specified | 0.25 ± 0.12 | Not specified | Not specified | [2] |

| Ferrugineol | 3 | Numerically superior to lower doses | Not specified | Not specified | [4] |

| Ferrugineol + food baits | Not specified | Significantly more than pheromone or food alone | 1:1.42 | 58 | |

| Pheromone (9:1 this compound:4-methyl-5-nonanone) + food bait | Not specified | 176 individuals (total) | Not specified | 58 | |

| Food bait alone | Not specified | 8 individuals (total) | Not specified | 58 |

Table 2: Electroantennogram (EAG) Response of Rhynchophorus ferrugineus to Pheromone Blends

| Pheromone Blend (this compound : 4-methyl-5-nonanone) | Antennal Response (mV) |

| 7:1 | 4.0 |

| 9:1 | 3.8 |

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the evaluation of this compound.

Field Trapping Assay

Objective: To assess the attractiveness of this compound-baited traps to weevils in a natural environment.

Materials:

-

Pheromone lures containing this compound (often in a 9:1 ratio with 4-methyl-5-nonanone).

-

Food bait (e.g., fresh-cut sugarcane, dates, or pineapple).

-

Bucket traps (e.g., 5-10 liter plastic buckets with lids).

-

Water and a surfactant (e.g., soap) or a thin layer of paraffinic oil.

-

Stakes or hangers for trap placement.

-

GPS device for recording trap locations.

-

Data collection sheets.

Procedure:

-

Trap Preparation:

-

Create four equidistant windows (e.g., 1.5 x 5 cm) at the top of the bucket, just below the rim.

-

Add water and a few drops of surfactant to the bottom of the bucket to a depth of about 5-7 cm. The surfactant breaks the surface tension, causing captured weevils to drown.

-

Place the food bait inside the trap.

-

Hang the pheromone lure from the center of the lid on the inside of the bucket using a wire.

-

-

Trap Deployment:

-

Deploy traps in the field, attached to palm trees or on stakes at a height of 1-1.5 meters.

-

Space traps according to the experimental design (e.g., 50-100 meters apart).

-

Record the GPS coordinates of each trap.

-

-

Data Collection:

-

Check traps at regular intervals (e.g., weekly).

-

Count the number of captured male and female weevils in each trap.

-

Replenish the food bait and water with surfactant as needed.

-

Replace the pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).

-

-

Data Analysis:

-

Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the efficacy of different lure compositions.

-

Electroantennography (EAG) Assay

Objective: To measure the electrical response of a weevil's antenna to this compound and related compounds.

Materials:

-

Live adult weevils (Rhynchophorus ferrugineus).

-

Dissecting microscope.

-

Micromanipulators.

-

Glass capillary electrodes.

-

Saline solution (e.g., Ringer's solution).

-

Ag/AgCl wires.

-

High-impedance DC amplifier.

-

Data acquisition system (computer with appropriate software).

-

Charcoal-filtered and humidified air delivery system.

-

Odor cartridges with test compounds (this compound, 4-methyl-5-nonanone) dissolved in a solvent (e.g., hexane).

Procedure:

-

Antenna Preparation:

-

Immobilize a weevil (e.g., by chilling).

-

Under the dissecting microscope, carefully excise one antenna at its base.

-

Mount the excised antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

-

-

EAG Recording:

-

Continuously pass a stream of clean, humidified air over the mounted antenna.

-

Introduce a pulse of the odorant into the airstream by puffing air through the odor cartridge containing the test compound on a filter paper.

-

Record the resulting depolarization of the antennal membrane (the EAG response) using the amplifier and data acquisition system.

-

-

Data Analysis:

-

Measure the amplitude of the EAG responses (in millivolts) for each stimulus.

-

Compare the responses to different compounds and concentrations to determine the antennal sensitivity.

-

Wind Tunnel Bioassay

Objective: To observe and quantify the upwind flight behavior of weevils in response to a plume of this compound.

Materials:

-

Wind tunnel with controlled airflow, temperature, humidity, and light.

-

Odor source dispenser (e.g., a rubber septum impregnated with the pheromone).

-

Video recording equipment.

-

Insect release platform.

-

Live adult weevils.

Procedure:

-

Acclimatization: Acclimatize the weevils to the conditions of the wind tunnel room for at least 2 hours prior to the experiment.

-

Experimental Setup:

-

Place the odor source at the upwind end of the wind tunnel.

-

Set the airflow to a constant speed (e.g., 20-30 cm/s).

-

-

Behavioral Observation:

-

Release a single weevil on the platform at the downwind end of the tunnel.

-

Record the weevil's flight path and behaviors for a set period (e.g., 5 minutes). Key behaviors to note include: taking flight, upwind flight, casting (zigzagging flight), and landing on or near the odor source.

-

-

Data Analysis:

-

Analyze the video recordings to quantify behavioral parameters such as flight speed, turning angle, and success rate of source location.

-

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the olfactory signaling pathway for this compound and the workflows for the experimental protocols described above.

Caption: Generalized olfactory signaling pathway for this compound.

Caption: Workflow for a field trapping experiment.

Caption: Workflow for an Electroantennography (EAG) assay.

Caption: Workflow for a wind tunnel bioassay.

Conclusion

This compound is a pivotal semiochemical in the life cycle of several weevil species, primarily functioning as a male-produced aggregation pheromone. Its high efficacy, especially when combined with synergists and kairomones, makes it a valuable tool for monitoring and managing pest populations. The detailed experimental protocols and our understanding of the olfactory signaling pathway provide a solid foundation for further research and the development of novel, targeted pest control strategies. Future work should focus on identifying the specific olfactory receptors for this compound and further elucidating the downstream neural processing of this important chemical signal. This knowledge will be instrumental for the design of more specific and effective attractants or repellents for integrated pest management programs.

References

Stereoisomers of 4-Methyl-5-nonanol: A Technical Guide to Synthesis, Activity, and Olfactory Reception

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanol, a chiral secondary alcohol, is a critical component of the aggregation pheromone of several economically significant weevil species, including the red palm weevil (Rhynchophorus ferrugineus) and the West Indian sugarcane weevil (Metamasius hemipterus). As a semiochemical, it plays a pivotal role in mediating the mass gathering of these pests, leading to significant crop damage worldwide. The stereochemistry of this compound is paramount to its biological activity, with different stereoisomers eliciting varied responses in target insects. This technical guide provides an in-depth overview of the stereoisomers of this compound, covering their synthesis, biological activity, and the underlying mechanisms of olfactory reception.

Stereoisomers of this compound

This compound possesses two chiral centers at carbons 4 and 5, giving rise to four possible stereoisomers: (4S,5S), (4R,5R), (4S,5R), and (4R,5S). The naturally produced and most active stereoisomer in several weevil species has been identified as (4S,5S)-4-methyl-5-nonanol.

Biological Activity of Stereoisomers

The biological activity of this compound stereoisomers has been primarily investigated in the context of their attractiveness to weevils. The (4S,5S) isomer is the major component of the aggregation pheromone and is highly attractive to both male and female weevils. Research on the West Indian sugarcane weevil (Metamasius hemipterus sericeus) has shown that the natural (4S,5S) isomer and a racemic mixture are equally attractive, suggesting that the other stereoisomers may be inactive rather than inhibitory in this species. For palm weevils in general, non-natural stereoisomers have been described as benign. However, comprehensive studies directly comparing the individual activity of all four stereoisomers are limited.

Quantitative Data on Weevil Attraction

| Stereoisomer(s) | Target Species | Attractiveness | Reference |

| (4S,5S) | Metamasius hemipterus sericeus | Attractive | Perez et al., 1997 |

| Racemic mixture | Metamasius hemipterus sericeus | Equally attractive to (4S,5S) | Perez et al., 1997 |

| Racemic mixture | Rhynchophorus ferrugineus | Attractive | Gunawardena et al., 1995 |

Experimental Protocols

Enantioselective Synthesis of (4S,5S)-4-Methyl-5-nonanol

Step 1: Asymmetric Aldol Addition

A chiral auxiliary, such as a (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol (SAMP) or (R)-(+)-2-amino-3-methyl-1,1-diphenyl-1-butanol (RAMP) hydrazone, is used to direct the stereoselective addition of a pentanal-derived enolate to butanal. This reaction establishes the stereocenter at C4.

Step 2: Reduction of the Ketone

The resulting chiral β-hydroxy ketone is then reduced to the corresponding diol. The choice of reducing agent can influence the stereochemistry at C5. For the synthesis of the (4S,5S) isomer, a diastereoselective reduction is required.

Step 3: Deprotection and Purification

Finally, the chiral auxiliary and any protecting groups are removed to yield the desired (4S,5S)-4-methyl-5-nonanol. Purification is typically achieved through column chromatography.

Field Bioassay for Pheromone Attractiveness in Rhynchophorus ferrugineus

Objective: To evaluate the attractiveness of synthetic this compound stereoisomers to the red palm weevil in a field setting.

Materials:

-

Bucket traps (20 L, white, with four equidistant entry slots (e.g., 3 x 7 cm) near the top).

-

Lures: Polyethylene sachets or vials containing the synthetic pheromone stereoisomer(s) to be tested, formulated for a release rate of approximately 3 mg/day.

-

Food bait: 100-200g of fresh sugarcane or palm tissue placed inside the trap.

-

Killing agent: A small amount of insecticide (e.g., a no-pest strip) or a soapy water solution at the bottom of the trap.

-

Non-host trees or poles for trap deployment.

Procedure:

-

Trap Preparation: Place the food bait and killing agent in the bottom of the bucket traps. Suspend the pheromone lure inside the trap, near the entry slots.

-

Trap Deployment: Hang the traps on non-host trees or poles at a height of 1.5-2 meters above the ground. Traps should be placed at least 50 meters apart to avoid interference. A randomized complete block design is recommended for statistical validity.

-

Data Collection: Check the traps every 2-3 days and count the number of captured male and female weevils.

-

Maintenance: Replace the food bait weekly and the pheromone lures according to the manufacturer's specifications (typically every 4-6 weeks).

-

Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different stereoisomers.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To determine which stereoisomers of this compound elicit an olfactory response in the antennae of weevils.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an electroantennographic detection (EAD) setup.

-

Capillary column suitable for separating the stereoisomers (e.g., a chiral column).

-

Excised weevil antenna.

-